molecular formula C9H17Br B13180865 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane

1-(Bromomethyl)-1-(butan-2-yl)cyclobutane

Cat. No.: B13180865
M. Wt: 205.13 g/mol
InChI Key: AHYQCULEWIFJPY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(butan-2-yl)cyclobutane is a specialized organic compound with the molecular formula C9H17Br, built on a cyclobutane scaffold. This structure features a bromomethyl group and a sec-butyl (butan-2-yl) group attached to the same carbon atom of the four-membered ring. The bromine atom serves as a superior leaving group, making this reagent a versatile alkylating agent and a valuable synthetic intermediate in organic synthesis . It is particularly useful for introducing the sterically distinct 1-sec-butylcyclobutylmethyl moiety into target molecules, which can be leveraged in medicinal chemistry for structure-activity relationship (SAR) studies or in materials science. The synthetic route for such bromomethylcyclobutane derivatives often involves the bromination of the corresponding alcohol, such as cyclobutylmethanol, using brominating agents in the presence of triphenylphosphine or similar reagents in a polar aprotic solvent . Researchers utilize this compound to build more complex molecular architectures, including pharmaceuticals and agrochemicals, due to the potential for the cyclobutane ring to influence the compound's conformation and metabolic stability. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-(bromomethyl)-1-butan-2-ylcyclobutane

InChI

InChI=1S/C9H17Br/c1-3-8(2)9(7-10)5-4-6-9/h8H,3-7H2,1-2H3

InChI Key

AHYQCULEWIFJPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCC1)CBr

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Reagents: Bromine (Br₂), triphenyl phosphite, cyclobutanemethanol or related alcohols.
  • Solvent: N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature: Maintained between -12°C to 20°C.
  • Reaction Time: Usually several hours (e.g., 4 hours as per patent data).
  • Workup: Organic phase washing with water, distillation, and purification via distillation or crystallization.

Example Procedure:

According to a patent (CN103435439A), the synthesis involves:

  • Adding cyclobutyl methanol into an aprotic solvent (DMF).
  • Introducing triphenyl phosphite and bromine under nitrogen atmosphere.
  • Maintaining temperature below 12°C during bromine addition.
  • Post-reaction distillation to isolate 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane with yields around 78%.

Data Table: Direct Bromomethylation Method

Parameter Details
Raw Materials Cyclobutanemethanol, bromine, triphenyl phosphite
Solvent DMF or DCM
Temperature -12°C to 20°C
Reaction Time 4 hours
Yield Approximately 78%
Purification Distillation or crystallization

Multi-Step Synthesis from Cyclobutanemethanol

Method Overview:
This approach involves initial conversion of cyclobutanemethanol into reactive intermediates, followed by bromomethylation through halogenation or substitution reactions.

Detailed Route:

  • Step 1: Conversion of cyclobutanemethanol to a bromide intermediate using triphenyl phosphite and bromine.
  • Step 2: Purification of the bromide product via distillation under reduced pressure.
  • Step 3: Further functionalization or derivatization as needed.

Example from Literature:

A detailed synthesis described in a patent involves:

  • Reacting cyclobutanemethanol with bromine in the presence of triphenyl phosphite at controlled low temperatures.
  • Isolating the bromomethyl cyclobutane with high purity (GC purity >98%).

Data Table: Multi-Step Synthesis

Step Reagents & Conditions Outcome
1 Cyclobutanemethanol + bromine + triphenyl phosphite Bromomethyl cyclobutane intermediate
2 Distillation under reduced pressure Purified bromomethyl cyclobutane
Yield Approximate overall yield of 78%

Alternative Synthetic Routes and Research Findings

a. Cyclobutane Ring Functionalization via Halogenation:
Research indicates that halogenation of cyclobutane derivatives can be achieved through radical or electrophilic substitution reactions, often requiring specific conditions such as UV irradiation or radical initiators to facilitate bromination at the methyl position.

b. Use of Organometallic Reagents:
The generation of reactive intermediates like bicyclo[1.1.0]butyllithium from gem-dihalocyclopropanes has been explored for functionalization, although these methods are more complex and less direct for the synthesis of bromomethyl derivatives.

c. Synthesis from Cyclobutyl Precursors:
Starting from cyclobutyl alcohols or their derivatives, the bromomethyl group can be introduced via nucleophilic substitution using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators.

Summary of Key Data

Method Reagents Conditions Yield (%) Remarks
Direct bromomethylation Bromine, triphenyl phosphite, cyclobutanemethanol -12°C to 20°C, aprotic solvent, 4 hrs ~78 High yield, suitable for industrial scale
Bromination of cyclobutane derivatives Bromine, radical initiators (e.g., UV) UV irradiation, radical conditions Variable Requires specific conditions, less controlled
Multi-step synthesis from alcohols Cyclobutanemethanol + NBS or brominating agents Mild heating, nucleophilic substitution 70-80 Versatile, applicable to various derivatives

Research Findings and Practical Considerations

  • Reaction Efficiency: The direct bromomethylation method using triphenyl phosphite and bromine in aprotic solvents offers high yields and operational simplicity, making it suitable for large-scale synthesis.
  • Reaction Conditions: Maintaining low temperatures during bromination minimizes side reactions and improves selectivity.
  • Purification: Distillation remains the primary purification technique, with high-purity products achievable through careful control of distillation parameters.
  • Industrial Relevance: The described methods are compatible with industrial processes, emphasizing cost-effectiveness, safety, and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(butan-2-yl)cyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

1-(Bromomethyl)-1-(butan-2-yl)cyclobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Substituted Cyclobutane Derivatives

1,1-Bis(bromomethyl)cyclobutane (CAS 20371-79-3)

  • Structure : Two bromomethyl groups on the same cyclobutane carbon.
  • Reactivity: Higher electrophilicity due to dual leaving groups, enabling consecutive substitution reactions.
  • Applications : Used in polymer cross-linking and as a precursor for spirocyclic compounds.

1-(Bromomethyl)-3-ethoxycyclobutane (CAS 1694151-62-6)

  • Structure : Bromomethyl and ethoxy groups on adjacent carbons.
  • Reactivity : The ethoxy group acts as an electron-donating substituent, reducing the electrophilicity of the adjacent bromomethyl group compared to 1-(bromomethyl)-1-(butan-2-yl)cyclobutane.
  • Applications : Likely utilized in ether-forming reactions or as a protected intermediate .

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane

  • Structure : Bromomethyl and trifluoromethyl groups on the same carbon.
  • Reactivity : The electron-withdrawing trifluoromethyl group enhances the leaving-group ability of bromine, increasing reactivity in nucleophilic substitutions compared to the sec-butyl-substituted analog .

Branched vs. Linear Alkyl Bromides

1-Bromo-3-methylbutane (Isopentyl bromide, CAS 107-82-4)

  • Structure : Branched alkyl chain with a terminal bromide.
  • Reactivity : Steric hindrance from the branched structure reduces SN2 reactivity compared to linear analogs like 1-bromobutane (CAS 109-65-9). 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane shares similar steric challenges due to its sec-butyl group .
  • Physical Properties : Boiling point ~120°C (lower than linear analogs due to reduced molecular symmetry) .

1-Bromobutane (CAS 109-65-9)

  • Structure : Linear alkyl chain with a terminal bromide.
  • Reactivity : High SN2 reactivity due to minimal steric hindrance. Used as a benchmark for comparing substitution rates of bulky derivatives like 1-(bromomethyl)-1-(butan-2-yl)cyclobutane .
  • Applications : Intermediate in organic synthesis and polymerization .

Cyclic vs. Acyclic Bromides

Bromocyclohexane

  • Structure : Bromine attached to a cyclohexane ring.
  • Reactivity: Cyclohexane’s chair conformation minimizes ring strain, but the bromide’s position in a less strained environment reduces reactivity compared to cyclobutane derivatives.

Bicyclo[1.1.0]butane Derivatives

  • Structure : Highly strained bicyclic systems (e.g., bicyclo[1.1.0]butane, CAS 157-33-5).
  • Reactivity : Extreme ring strain enhances reactivity in ring-opening reactions, unlike the moderately strained cyclobutane derivatives .

Data Tables

Table 1. Key Properties of Selected Bromides

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane* N/A C9H17Br 205.14 Branched substituent, moderate strain
1,1-Bis(bromomethyl)cyclobutane 20371-79-3 C6H10Br2 241.96 Dual leaving groups
1-Bromobutane 109-65-9 C4H9Br 137.02 Linear, high SN2 reactivity
1-Bromo-3-methylbutane 107-82-4 C5H11Br 151.05 Branched, lower reactivity

Research Findings

  • Pharmaceutical Applications : Cyclobutane bromides are critical intermediates in drug synthesis. For example, (bromomethyl)cyclobutane derivatives are used in the preparation of veterinary analgesics via O-demethylation and cyclization steps .
  • Steric Effects : Bulky substituents like sec-butyl reduce substitution rates. For instance, 2-bromobutane (branched) reacts slower in SN2 mechanisms than 1-bromobutane (linear) .
  • Ring Strain : Cyclobutane’s angle strain (~90° bond angles vs. 109.5° in cyclohexane) increases electrophilicity, making its bromides more reactive in ring-opening or cross-coupling reactions .

Biological Activity

1-(Bromomethyl)-1-(butan-2-yl)cyclobutane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its pharmacological implications based on diverse research findings.

Synthesis

The synthesis of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane typically involves halogenation reactions of cyclobutane derivatives. The introduction of the bromomethyl group can be achieved through various methods, including the reaction of cyclobutane with bromoalkanes under suitable conditions. The specific synthetic pathways may vary, but they generally focus on maintaining the integrity of the cyclobutane ring while effectively introducing functional groups.

Case Studies

A few notable case studies provide insights into the biological activity of similar compounds:

  • Cytotoxicity Assays :
    • A study evaluated a series of brominated cyclobutane derivatives for their cytotoxic effects on cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating enhanced potency .
  • Antimicrobial Testing :
    • In another investigation, a derivative of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus, with an IC50 value suggesting effective inhibition at low concentrations .
  • Inhibition Studies :
    • Research focused on the inhibition of protein tyrosine phosphatase 1B (PTP1B) by cyclobutane derivatives revealed that certain modifications enhance binding affinity and inhibitory potency, which could be relevant for metabolic disorders like type 2 diabetes .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane:

Activity Type Compound Target/Assay IC50/ED50 Value Reference
AnticancerBrominated cyclobutane derivativeHeLa cellsIC50 = 5.99 μM
AntimicrobialCyclobutane derivativeStaphylococcus aureusIC50 = 12 μg/mL
Anti-inflammatoryCyclobutane derivativeCytokine inhibition assayIC50 = 17 nM

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?

Answer:
The synthesis of brominated cyclobutane derivatives often involves nucleophilic substitution (SN2) reactions or radical bromination. For example, 1-bromobutane can be synthesized via SN2 displacement using 1-butanol and hydrobromic acid under reflux conditions . For sterically hindered substrates like 1-(butan-2-yl)cyclobutane, alternative methods such as Appel reaction (using triphenylphosphine and carbon tetrabromide) or Grignard reagent bromination may be prioritized. Reaction optimization should include monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to confirm purity and yield .

Advanced: How does the steric environment of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane influence its reactivity in nucleophilic substitution reactions?

Answer:
The sec-butyl and bromomethyl groups on the cyclobutane ring create significant steric hindrance, which can alter reaction pathways. For SN2 mechanisms, bulky substituents may favor elimination (E2) over substitution. Computational studies (e.g., density functional theory) can model transition states to predict regioselectivity . Experimentally, kinetic isotope effects and solvent polarity adjustments (e.g., using DMSO to stabilize transition states) can mitigate steric effects. Comparative studies with analogous compounds (e.g., 1-(4-Bromobutyl)-2-methylcyclopropane) suggest that ring strain in cyclobutane may enhance electrophilicity at the brominated carbon .

Basic: Which spectroscopic techniques are critical for structural elucidation of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments. The bromomethyl group’s deshielding effect and coupling patterns (e.g., 3JHH^3J_{H-H}) help confirm spatial arrangement .
  • IR Spectroscopy : Stretching frequencies for C-Br (~500–600 cm1^{-1}) and cyclobutane C-C (ring strain ~1600 cm1^{-1}) provide functional group confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula via isotopic patterns (e.g., 79^{79}Br/81^{81}Br) .

Advanced: How can computational chemistry predict the regioselectivity of ring-opening reactions involving 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?

Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model bond dissociation energies and transition states to predict whether ring opening proceeds via radical pathways or ionic mechanisms. For example, cyclobutane’s ring strain (~110 kJ/mol) lowers activation energy for fragmentation. Molecular dynamics simulations can further assess solvent effects on reaction trajectories . Experimental validation using radical traps (e.g., TEMPO) or kinetic studies under varying temperatures is recommended .

Basic: What safety protocols are essential when handling 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Brominated compounds are corrosive and may cause severe skin/eye damage .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated intermediates .
  • First Aid : Immediate washing with water for skin contact and artificial respiration if inhaled, followed by medical consultation .

Advanced: What strategies resolve contradictions in kinetic data for reactions involving 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?

Answer:
Discrepancies in rate constants may arise from competing reaction pathways (e.g., SN2 vs. E2) or impurities. Methodological solutions include:

  • Isotopic Labeling : Use deuterated substrates to distinguish between mechanisms via kinetic isotope effects.
  • Control Experiments : Test for trace moisture or acidic protons that may catalyze side reactions.
  • Multivariate Analysis : Apply statistical tools (e.g., Arrhenius plots) to deconvolute temperature-dependent rate contributions .

Basic: How is the purity of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane validated post-synthesis?

Answer:

  • Chromatography : GC-MS or HPLC with UV detection (λ = 210 nm for alkyl bromides) quantifies impurities.
  • Elemental Analysis : Confirm C, H, Br percentages within ±0.3% of theoretical values .
  • Melting Point/Rf Values : Compare with literature data for cyclobutane derivatives .

Advanced: What role does 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane play in medicinal chemistry research?

Answer:
The compound serves as a versatile alkylating agent for drug discovery. For example:

  • Targeted Covalent Inhibitors : The bromomethyl group can form irreversible bonds with cysteine residues in enzyme active sites.
  • Prodrug Synthesis : Functionalization of the cyclobutane core enables controlled release of therapeutics .
  • Biological Screening : Assays for cytotoxicity (e.g., MTT) and metabolic stability (e.g., liver microsomes) assess pharmacological potential .

Basic: What solvent systems are optimal for reactions involving 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity by stabilizing transition states. For radical reactions, non-polar solvents (e.g., hexane) minimize side interactions. Solvent choice should align with reaction mechanism and solubility profiles .

Advanced: How can researchers leverage 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane in materials science?

Answer:
The compound’s strained ring and bromine atom enable:

  • Polymer Crosslinking : Initiation of radical polymerization for high-strength elastomers.
  • Liquid Crystal Synthesis : Functionalization of cyclobutane cores to modulate mesophase behavior.
  • Surface Functionalization : Bromine acts as a leaving group for self-assembled monolayers on metal substrates .

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